molecular formula C12H21NO3 B2982817 Tert-butyl 2-ethyl-5-oxopiperidine-1-carboxylate CAS No. 1824285-65-5

Tert-butyl 2-ethyl-5-oxopiperidine-1-carboxylate

Cat. No.: B2982817
CAS No.: 1824285-65-5
M. Wt: 227.304
InChI Key: PTPPKADCFXIVCT-UHFFFAOYSA-N
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Description

Historical Development of Piperidine Derivatives in Medicinal Chemistry

Piperidine derivatives have been integral to pharmaceutical development since the 19th century, with early applications in alkaloid isolation and analgesic synthesis. The structural simplicity of the piperidine ring—a six-membered heterocycle with one nitrogen atom—facilitates diverse functionalization, enabling precise modulation of pharmacokinetic and pharmacodynamic properties. By the mid-20th century, piperidine motifs became central to antipsychotics (e.g., haloperidol) and antihistamines (e.g., mepyramine), establishing their status as privileged scaffolds.

The advent of combinatorial chemistry in the 1990s accelerated piperidine diversification, with innovations in stereoselective synthesis and ring-functionalization strategies. For instance, the development of reductive amination protocols enabled efficient access to polysubstituted piperidines, while multicomponent reactions (MCRs) simplified the construction of spiro- and fused-piperidine systems. These advances laid the groundwork for tert-butyl 2-ethyl-5-oxopiperidine-1-carboxylate’s emergence as a high-value intermediate in the 21st century.

Privileged Structure Theory and Oxopiperidine Scaffolds

Privileged structures—molecular frameworks capable of interacting with multiple biological targets—are exemplified by the oxopiperidine scaffold. The 5-oxo group in this compound introduces a ketone functionality that enhances hydrogen-bonding capacity and serves as a handle for further derivatization. This feature, combined with the tert-butyl carbamate’s steric bulk, creates a stereoelectronic profile amenable to both CNS permeability and metabolic stability.

Structure-activity relationship (SAR) studies demonstrate that substitutions at the 2-position critically influence target engagement. The ethyl group in this compound balances lipophilicity and conformational rigidity, optimizing interactions with hydrophobic binding pockets while minimizing off-target effects. Computational analyses reveal that such substitutions modulate the piperidine ring’s puckering dynamics, altering its complementarity to G-protein-coupled receptors (GPCRs) and ion channels.

Academic Significance of this compound

This derivative’s academic value stems from three key attributes:

  • Synthetic Versatility : The tert-butoxycarbonyl (Boc) group enables facile nitrogen protection-deprotection sequences, streamlining the synthesis of complex alkaloids and peptidomimetics.
  • Stereochemical Control : The 2-ethyl substituent induces axial chirality, serving as a stereochemical relay in asymmetric syntheses. Recent work has exploited this property to access enantiopure β-turn mimetics for protein-protein interaction inhibition.
  • Pharmacophore Compatibility : The 5-oxo group’s positioning aligns with catalytic sites in serine hydrolases and kinases, making the compound a valuable precursor for inhibitor development.

Table 1 : Key Functional Groups and Their Roles in this compound

Functional Group Role in Medicinal Chemistry Example Application
Tert-butyl carbamate Nitrogen protection; enhances metabolic stability Prodrug synthesis
5-Oxo moiety Hydrogen-bond acceptor; ketone reactivity Enzyme inhibitor design
2-Ethyl substituent Conformational control; lipophilicity modulation GPCR ligand optimization

Current Research Paradigms and Knowledge Gaps

Contemporary studies focus on three frontiers:

  • Stereoselective Functionalization : While Sc(OTf)3-catalyzed diastereoselective substitutions have advanced piperidine chemistry, achieving enantiocontrol in 5-oxopiperidine systems remains challenging.
  • Computational-Guided Design : Molecular dynamics simulations predict that 2-ethyl-5-oxopiperidine derivatives exhibit unique binding modes in MAO-B inhibition, but experimental validation is pending.
  • Multicomponent Reaction (MCR) Optimization : Current MCRs for piperidines prioritize tetrahydro-pyridine precursors, creating a gap in direct 5-oxopiperidine synthesis.

Properties

IUPAC Name

tert-butyl 2-ethyl-5-oxopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-5-9-6-7-10(14)8-13(9)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPPKADCFXIVCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(=O)CN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-ethyl-5-oxopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and ethyl groups under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in the pharmaceutical and chemical industries .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-ethyl-5-oxopiperidine-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, and substituted piperidine derivatives. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Tert-butyl 2-ethyl-5-oxopiperidine-1-carboxylate is a substituted piperidine with applications in pharmaceutical development and chemical research. It exists as two enantiomers, (R)-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate and (S)-1-tert-butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate. The compound's structure features a piperidine ring with a tert-butyl group and two carboxylate functionalities, making it a versatile intermediate in organic synthesis. The oxo group at the 5-position of the piperidine ring contributes to its reactivity and potential biological activity.

Applications

This compound and its derivatives have uses in synthesizing bioactive compounds and serve as precursors for pharmaceuticals.

Scientific Research Applications

This compound has uses as a building block for synthesizing complex molecules and is investigated for its potential biological activity and interactions with biomolecules.

Pharmaceutical Development

As an intermediate, This compound assists in synthesizing bioactive compounds. Derivatives generated from this compound may exhibit enhanced biological activities. Research has explored its potential therapeutic properties, such as anti-inflammatory or analgesic effects. Interaction studies focus on its binding affinities with various biological targets, with preliminary data suggesting interactions with several targets. Further research is necessary to fully characterize these interactions and their implications.

Chemical Research

This compound is used in studies exploring new synthetic pathways. It can undergo various chemical reactions, including oxidation, reduction, and substitution. Resulting major products depend on the specific reagents and conditions used; oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols, and substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Other Industrial Applications

This compound may be utilized in developing new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 2-ethyl-5-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Ethyl 3-(2-tert-butoxy-2-oxyethyl)-4-oxopiperidine-1-carboxylate (Compound 10)
  • Molecular Formula: C₁₆H₂₇NO₅
  • Key Features :
    • Oxo group at position 4 (vs. 5 in the target compound).
    • A tert-butoxyethyl substituent at position 3 (vs. ethyl at position 2).
  • Synthesis : Prepared via alkylation of ethyl 4-oxopiperidine-1-carboxylate with tert-butyl bromoacetate, yielding 50% after purification .
Tert-Butyl 4-Oxopiperidine-1-Carboxylate
  • Molecular Formula: C₁₀H₁₇NO₃
  • Key Features :
    • Oxo group at position 4 (vs. 5).
    • Lacks the ethyl substituent at position 2.
tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate
  • Molecular Formula: C₁₇H₂₅NO₄
  • Key Features :
    • Pyrrolidine ring (5-membered vs. piperidine’s 6-membered).
    • Substituents include a hydroxymethyl group and a 4-methoxyphenyl moiety.
  • Conformational Impact : The smaller pyrrolidine ring adopts an envelope conformation, increasing ring strain and altering electronic properties compared to the more flexible piperidine .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituent Positions Key NMR Shifts (δ, ¹H)
Tert-butyl 2-ethyl-5-oxopiperidine-1-carboxylate C₁₂H₂₁NO₃ 227.30 2-ethyl, 5-oxo Not reported in evidence
Compound 10 C₁₆H₂₇NO₅ 313.39 3-(tert-butoxyethyl), 4-oxo 4.34 (bs), 4.13 (q), 1.45 (s)
Tert-Butyl 4-Oxopiperidine-1-Carboxylate C₁₀H₁₇NO₃ 199.25 4-oxo Not reported
Pyrrolidine derivative C₁₇H₂₅NO₄ 307.40 3-hydroxymethyl, 4-(4-methoxyphenyl) Not reported
  • Solubility : The tert-butyl group in all compounds enhances hydrophobicity. The ethyl substituent in the target compound further reduces polarity compared to Compound 10’s tert-butoxyethyl chain.
  • Stability : Tert-butyl esters are resistant to hydrolysis, making them superior protecting groups compared to ethyl esters .

Biological Activity

Tert-butyl 2-ethyl-5-oxopiperidine-1-carboxylate, also known as (R)-1-tert-butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate, is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₂₁NO₅ and a molecular weight of 271.31 g/mol. The compound features a piperidine ring with a tert-butyl group and two carboxylate functionalities, contributing to its reactivity and potential biological effects .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The compound may act through:

  • Inhibition of Enzymatic Activity : The presence of the oxo group at the 5-position enhances the compound's ability to interact with enzymes involved in metabolic pathways.
  • Receptor Binding : It may bind to specific receptors, influencing signal transduction pathways that regulate cellular functions .

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

Anticancer Properties

A study on related compounds with similar structures demonstrated significant anticancer activity. For instance, derivatives showed IC50 values ranging from 25 to 440 nM against various cancer cell lines, indicating potential for selective cytotoxicity toward cancer cells while sparing normal cells .

CompoundCell LineIC50 (µM)Mechanism
3aK5620.75Apoptosis induction
3bK5620.70Apoptosis induction

These compounds induced apoptosis in cancer cells in a dose-dependent manner, suggesting that this compound may share similar properties due to structural similarities .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It has been investigated in various models for its ability to reduce inflammation markers, which could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the biological potential of compounds related to this compound:

  • Study on Antiproliferative Agents : A series of piperidine derivatives were synthesized and tested against multiple cancer cell lines. The results indicated that modifications at the piperidine ring significantly influenced their antiproliferative activity .
  • Mechanistic Studies : Molecular docking studies have confirmed that these compounds bind to tubulin at micromolar levels, leading to inhibition of polymerization and subsequent cell cycle arrest .
  • Therapeutic Applications : The compound's potential as a lead structure for drug development has been emphasized due to its unique functional groups that may enhance bioactivity compared to traditional drugs .

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for tert-butyl 2-ethyl-5-oxopiperidine-1-carboxylate?

  • Methodological Answer : The compound can be synthesized via Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen. A typical approach involves reacting the parent 2-ethyl-5-oxopiperidine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine or DMAP) in dichloromethane or THF. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product. For analogs, modifications at the 2-ethyl or 5-oxo positions can be achieved through alkylation or oxidation reactions .

Q. How should researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR can confirm the tert-butyl group (singlet at ~1.4 ppm) and the ethyl substituent (triplet/quartet splitting patterns). ¹³C NMR identifies the carbonyl groups (Boc carbonyl at ~155 ppm, ketone at ~205 ppm).
  • IR Spectroscopy : Look for Boc-related C=O stretches (~1680–1740 cm⁻¹) and ketone C=O (~1700 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns.
    Cross-validation with computational predictions (DFT) improves accuracy .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use in a fume hood to avoid inhalation.
  • Storage : Keep in a tightly sealed container under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Toxicity : While specific data are limited, treat it as a potential irritant (refer to SDS for analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structure elucidation?

  • Methodological Answer :

  • 2D NMR : Use HSQC to correlate ¹H-¹³C signals and COSY to map coupling networks, especially for overlapping piperidine ring signals.
  • Dynamic Effects : Perform variable-temperature NMR to detect conformational changes (e.g., ring puckering) that may obscure signals.
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA with solvent models like PCM) .

Q. What computational strategies predict the reactivity of the 5-oxo group in nucleophilic reactions?

  • Methodological Answer :

  • DFT Modeling : Optimize the molecule’s geometry at the B3LYP/6-31G(d) level. Calculate Fukui indices to identify electrophilic sites (e.g., the 5-oxo carbon).
  • Transition-State Analysis : Use QM/MM methods to model nucleophilic attack (e.g., Grignard addition) and assess activation energies.
  • Solvent Effects : Include explicit solvent molecules (e.g., water or THF) in simulations to improve accuracy .

Q. How can researchers address discrepancies in reaction yields when scaling up synthesis?

  • Methodological Answer :

  • Process Optimization : Use design of experiments (DoE) to test variables (e.g., temperature, solvent polarity, stoichiometry).
  • Byproduct Analysis : Employ LC-MS or GC-MS to identify side products (e.g., Boc deprotection under acidic conditions).
  • Kinetic Profiling : Monitor reaction progress via in situ IR or Raman spectroscopy to pinpoint rate-limiting steps .

Q. What strategies validate the compound’s role as a chiral building block in asymmetric synthesis?

  • Methodological Answer :

  • Chiral HPLC : Separate enantiomers using a chiral stationary phase (e.g., amylose or cellulose derivatives).
  • X-ray Crystallography : Resolve absolute configuration if crystalline derivatives are accessible.
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (TD-DFT) to confirm stereochemistry .

Data Interpretation and Validation

Q. How to reconcile conflicting biological activity data in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Dose-Response Curves : Test multiple concentrations to rule out non-specific effects.
  • Molecular Docking : Simulate binding poses with target proteins (e.g., using AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the 5-oxo group).
  • Meta-Analysis : Cross-reference with analogs (e.g., tert-butyl piperidine carboxylates) to isolate substituent effects .

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